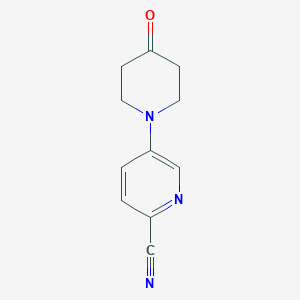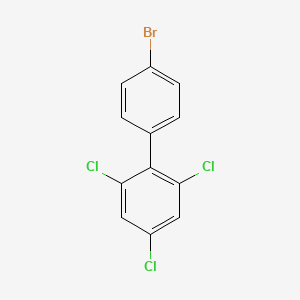
4'-Bromo-2,4,6-trichloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of bromine and chlorine atoms attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Applications De Recherche Scientifique
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,4,6-trichloro-1,1’-biphenyl involves its interaction with molecular targets and pathways within a system. The specific details of its mechanism of action depend on the context in which it is used. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4’-Trichlorobiphenyl: Another halogenated biphenyl compound with similar properties.
4-Bromo-1,1’-biphenyl: A biphenyl compound with a bromine atom but lacking the chlorine atoms.
Uniqueness
4’-Bromo-2,4,6-trichloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
64258-05-5 |
|---|---|
Formule moléculaire |
C12H6BrCl3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C12H6BrCl3/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H |
Clé InChI |
XFBDPFMKACDEFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


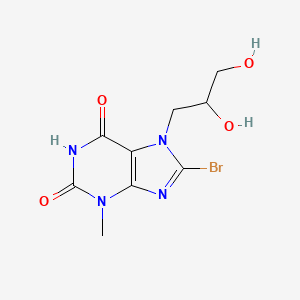
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
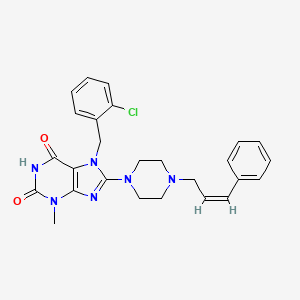
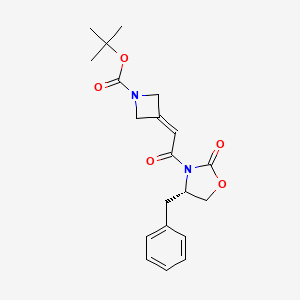
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)
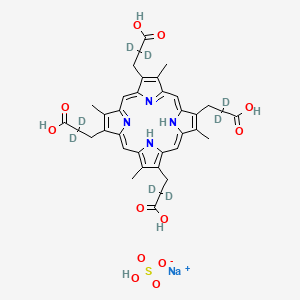


![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)
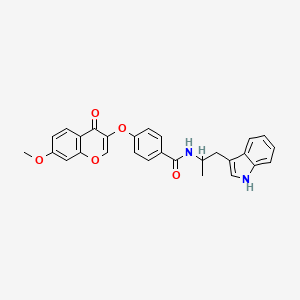
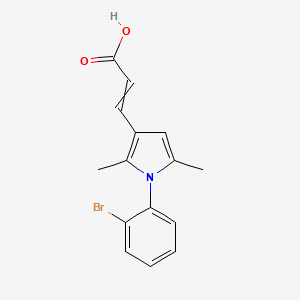
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095180.png)
![1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095182.png)
